molecular formula C9H17NO3 B180245 Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 118156-56-2

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B180245
CAS No.: 118156-56-2
M. Wt: 187.24 g/mol
InChI Key: YIDXEVJPPXFECF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products . The mixture is stirred for about 30 minutes to complete the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of chemicals to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-(carboxymethyl)piperidine-1-carboxylate.

    Reduction: The major product is 4-(hydroxymethyl)piperidine-1-ethanol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the structure of the final active compound derived from it.

Comparison with Similar Compounds

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

  • Ethyl 4-(methyl)piperidine-1-carboxylate
  • Ethyl 4-(ethyl)piperidine-1-carboxylate
  • Ethyl 4-(hydroxyethyl)piperidine-1-carboxylate

These compounds share a similar piperidine ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its hydroxymethyl group, which provides distinct reactivity and potential for further functionalization.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDXEVJPPXFECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599769
Record name Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118156-56-2
Record name Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.0 eq 4-piperidinemethanol (10.00 g, 86.8 mmol) was dissolved in dichloromethane (350 mL), cooled in an ice-H2O bath and treated dropwise with a solution of 1.05 eq ethyl chloroformate (9.89 g, 91.1 mmol) in dichloromethane (50 mL), followed by the dropwise addition of a solution of 1.0 eq triethylamine (8.78 g) in dichloromethane (50 mL). The reaction was stirred at ≈0° C. for 15 minutes, then at room temperature for 10 minutes. The reaction was diluted with dichloromethane (250 mL) and washed successively with (150 mL each) H2O, 0.1 N HCl (aq) (×2), saturated brine, then dried (Na2SO4) and filtered. The filtrate was concentrated in vacuo to afford 15.60 g ethyl 4-(hydroxymethyl)-piperidine-1-carboxylate as a viscous, pale bluish-green oil. 1H-NMR (400 MHz, CDCl3) δ 4.15 (br m, 2H), 4.09 (q, J=7.1 Hz, 2H), 3.46 (d, J=6.4 Hz, 2H), 2.72 (br t, J=12.4 Hz, 2H), 2.07 (s, 1H), 1.70 (m, 2H), 1.63 (m, 1H), 1.23 (t, J=7.2 Hz, 3H), 1.12 (m, 2H); LC/MS [M+H]+ m/z 188.0, retention time 1.56 min (10-99% CH3CN—H2O gradient, with 0.1% TFA, 5 min).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
9.89 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
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8.78 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The above ester (12.8 g, 59.5 mmol, 1.0 equiv) was dissolved in 50 mL of dry CH2Cl2 under Ar and cooled to −78° C. A 1 Molar solution of DIBAL-H in CH2Cl2 (149 mL, 149 mmol, 2.5 equiv) was added dropwise over a 30 min period. The cold bath was removed and the reaction solution allowed to warm to ambient temperature. At this time EtOAc (10 mL) was added dropwise to quench the excess DIBAL-H. 100 mL of 1H HCl (aq) was added dropwise over a 30 min period with rapid stirring. The resulting mixture was filtered on a pad of diatomaceous earth and the filtrate was dried over Na2SO4, decanted and concentrated to yield 4-hydroxymethyl-piperidine-1-carboxylic acid ethyl ester as a nearly colorless oil that was used without further purification.
Name
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
149 mL
Type
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Reaction Step Two

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